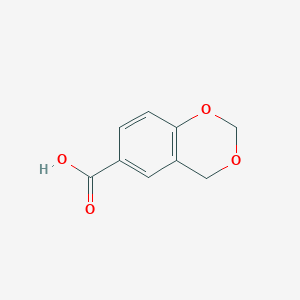

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

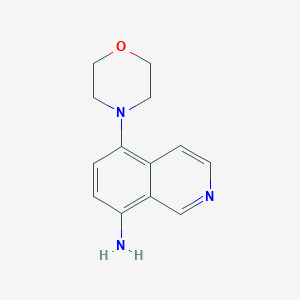

“2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other synonyms such as “1,4-benzodioxane-6-carboxylic acid”, “2,3-dihydrobenzo b 1,4 dioxine-6-carboxylic acid”, and “3,4-ethylenedioxy benzoic acid” among others .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes has been achieved through various methods. Early efforts focused on the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives . More recent investigations have exploited chiral catalysts. Highly enantioselective processes have been developed including Pd-catalyzed asymmetric intramolecular O-arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions .

Molecular Structure Analysis

The molecular formula of “2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” is C9H8O4 . The InChI code is 1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Chiral Molecules

The compound is used in the synthesis of chiral molecules in medicinal chemistry. The presence of a benzodioxine ring is significant due to its interaction with biological receptors and enzymes, which can be crucial for the pharmacological properties of drugs .

Pharmacological Research: Dipeptidyl Peptidase IV Inhibitors

It serves as a precursor for synthesizing analogs of potent and selective dipeptidyl peptidase IV inhibitors. These inhibitors are important for the treatment of conditions like type 2 diabetes .

Material Science: Organic Synthesis

In material science, this compound is used for organic synthesis, contributing to the development of new materials with potential applications in various industries .

Chemical Synthesis: Stereocenter Assignment

The compound’s structure allows for the assignment of configuration to new chiral centers during synthetic pathways, which is vital for determining the activity of pharmacological agents .

Analytical Chemistry: NMR Techniques

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid: is used in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) techniques to determine the structure of complex molecules .

Enzyme Interaction Studies

The benzodioxine moiety is studied for its ability to interact with specific enzymes, influencing cellular pathways and potentially leading to new drug discoveries .

Safety and Toxicology

The compound is also relevant in safety and toxicology studies due to its chemical properties, helping to assess the safety profile of new pharmacological compounds .

Computational Chemistry: Molecular Modeling

Lastly, it is used in computational chemistry for molecular modeling to predict the behavior of molecules in various chemical environments, which is essential for drug design .

Safety and Hazards

The safety data sheet for a similar compound, “2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” could involve further exploration of its potential uses in life science research and the development of pharmaceuticals. Its derivatives have shown promise in various areas, including as potential immunosuppressive agents , which could open up new avenues for research and development.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 1,4-benzodioxane derivatives, have been found to interact with various receptors, including α-adrenergic and serotonin receptors .

Mode of Action

Related compounds have been shown to exhibit significant biological activities, possibly through their interaction with the aforementioned receptors .

Biochemical Pathways

Related compounds have been associated with pathways involving α-adrenergic and serotonin receptors, which play crucial roles in cardiovascular function and mood regulation, respectively .

Result of Action

Related compounds have been associated with various therapeutic effects, such as antihypertensive properties and affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

properties

IUPAC Name |

4H-1,3-benzodioxine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQXTRMSZRDCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)OCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)